molecular formula C17H26N2O4S B2382450 N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide CAS No. 899979-51-2

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide

Cat. No.: B2382450
CAS No.: 899979-51-2
M. Wt: 354.47
InChI Key: NGRINEUMAMJCER-UHFFFAOYSA-N
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Description

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylmethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
  • Sulfenamides
  • Sulfinamides
  • Sulfonamides

Uniqueness

N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide stands out due to its specific chemical structure, which imparts unique properties such as enhanced stability and specific reactivity. Compared to other sulfonamides, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject for further research .

Properties

IUPAC Name

N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-19(15-6-4-3-5-7-15)24(21,22)13-12-18-17(20)14-8-10-16(23-2)11-9-14/h8-11,15H,3-7,12-13H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRINEUMAMJCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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